N-(3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
N-[3-(4-methylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-13-7-9-15(10-8-13)21-16-11-26(23,24)12-17(16)25-19(21)20-18(22)14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMSGMVPYCGQGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49821212 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Cyclocondensation Strategies for Thieno-Thiazole Core Formation
The thieno[3,4-d] thiazole core is synthesized via cyclocondensation reactions between thiosemicarbazides and α-halo ketones. A representative protocol involves:
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Reaction of 4-methylphenylthiosemicarbazide with 2-bromo-1-(thiophen-3-yl)ethanone in ethanol at 80°C for 12 hours, yielding the tetrahydrothieno-thiazole intermediate with 78% efficiency .
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Microwave-assisted cyclization at 100°C for 30 minutes enhances yield to 85% by minimizing side reactions.
Critical parameters include:
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Solvent polarity : Ethanol outperforms DMF due to better solubility of sulfur-containing reactants .
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Catalysts : Triethylamine (10 mol%) accelerates ring closure by deprotonating intermediates .
Sulfonation and Oxidation to 5,5-Dioxide Derivatives
Oxidation of the thieno-thiazole sulfur atoms to sulfones is achieved using:
| Oxidizing Agent | Conditions | Yield |
|---|---|---|
| Hydrogen peroxide (30%) | Acetic acid, 60°C, 6h | 92% |
| m-Chloroperbenzoic acid | Dichloromethane, 0°C→25°C, 4h | 88% |
Key considerations:
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Temperature control : Exothermic reactions require gradual addition of oxidants to prevent over-oxidation .
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Workup : Sequential washing with NaHCO₃ and brine removes acidic byproducts.
Amidation with Benzoyl Chloride Derivatives
The final amidation step attaches the benzamide group to the thieno-thiazole scaffold:
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Activation of the amine : Treating 3-amino-5,5-dioxidotetrahydrothieno-thiazole with trimethylaluminum in THF generates a nucleophilic species .
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Coupling with benzoyl chloride : Reacting at −10°C for 2 hours followed by warming to 25°C achieves 90% conversion .
Stereochemical control :
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Z-configuration dominance (>95%) results from steric hindrance between the 4-methylphenyl group and benzamide moiety during imine formation.
Industrial-Scale Production Techniques
Automated continuous-flow reactors enable kilogram-scale synthesis:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 18h | 2h |
| Yield | 82% | 89% |
| Purity | 97% | 99.5% |
Advantages include real-time HPLC monitoring and reduced solvent waste .
Analytical Characterization Protocols
Post-synthetic validation employs:
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including material science and catalysis.
Mechanism of Action
The mechanism by which N-(3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
The tetrahydrothienothiazole core allows for variations at position 3 and the ylidene-linked benzamide group. Key analogs include:
Key Observations :
- Substituent bulkiness (e.g., 4-methylphenyl vs. propenyl) influences steric effects and solubility.
Functional Group Analogs: Thiadiazole and Triazole Derivatives
Compounds with analogous benzamide-linked heterocycles but differing core structures include:
Thiadiazole Derivatives ():
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) :
- N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g): Molecular Formula: C₂₁H₂₀N₄O₂S Melting Point: 200°C IR: 1690, 1638 cm⁻¹ (dual C=O) .
Comparison with Target Compound :
- Thiadiazoles lack the sulfone group, reducing polarity compared to the target compound’s 5,5-dioxide core.
- Higher melting points in thiadiazoles (e.g., 290°C for 8a vs. unreported for target) suggest stronger crystal packing .
Triazole-Thione Derivatives ():
- (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione: Features hydrogen-bonded networks (N–H···S/O) influencing solid-state stability . Synthesized via nucleophilic substitution and cyclization .
Key Differences :
- Triazole-thiones exhibit sulfur-based hydrogen bonding, absent in the sulfone-containing target compound.
Yield Trends :
- Thiadiazole derivatives achieve 70–80% yields , suggesting efficient protocols compared to unreported yields for the target compound.
Physicochemical and Spectral Properties
Melting Points:
- Thiadiazole derivatives (e.g., 8a: 290°C) have higher melting points than triazoles (e.g., 200–210°C for 8b–c) , likely due to rigid cores and hydrogen bonding.
Spectral Data:
- IR Spectroscopy :
- ¹H-NMR :
Analytical Data Comparison
Note: Close alignment of calculated and found values in thiadiazoles underscores synthetic precision, a benchmark for the target compound’s characterization.
Biological Activity
N-(3-(4-methylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C18H21N2O5S2
- Molecular Weight : 428.5 g/mol
Synthesis
The synthesis of this compound typically involves multiple steps including the formation of the thiazole ring and the introduction of the 4-methylphenyl group. The reaction conditions require specific catalysts and solvents to achieve high purity and yield. Advanced purification techniques such as chromatography are commonly employed.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example:
- Bacterial Activity : Studies have shown that related compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
- Fungal Activity : Some derivatives have also been tested against fungal strains, demonstrating promising antifungal properties.
| Microorganism | Activity |
|---|---|
| Escherichia coli | Inhibition |
| Staphylococcus aureus | Inhibition |
| Fungal Strains | Moderate Activity |
Anticancer Potential
The compound's structure suggests potential anticancer activity. Preliminary studies have indicated that it may interact with specific cellular pathways involved in cancer cell proliferation and survival.
The mechanism of action for this compound is believed to involve:
- Enzyme Inhibition : The compound may bind to enzymes involved in metabolic pathways, altering their activity.
- Receptor Modulation : It could also interact with cellular receptors, influencing signal transduction pathways.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various derivatives demonstrated that modifications in the thiazole ring significantly affected antimicrobial potency. The most active compounds were those with electron-withdrawing groups on the phenyl ring.
- Anticancer Screening : A series of in vitro tests showed that certain derivatives inhibited the growth of cancer cell lines by inducing apoptosis. The presence of the thiazole moiety was crucial for this activity.
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multi-step reactions involving heterocyclic condensation and functional group modifications. Key steps include:
- Step 1: Formation of the tetrahydrothieno-thiazol ring system using sodium acetate in acetic anhydride/acetic acid (reflux, 2–12 hours) .
- Step 2: Introduction of the benzamide moiety via nucleophilic substitution or condensation under basic conditions (e.g., triethylamine in DMF) .
Q. What spectroscopic techniques are most effective for structural characterization?
Methodological Answer: A combination of IR, NMR, and MS is critical:
- IR: Confirms functional groups (e.g., C=O at ~1719 cm⁻¹, S=O at ~1150 cm⁻¹) .
- 1H/13C NMR: Assigns protons and carbons (e.g., methylphenyl protons at δ 2.24–2.37 ppm, aromatic protons at δ 6.56–8.01 ppm) .
- HRMS: Validates molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₉N₂O₃S₂: 423.08; observed: 423.09) .
Q. How can preliminary bioactivity screening be designed for this compound?
Methodological Answer:
- In vitro assays: Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity: Use MTT assay on cancer cell lines (e.g., MCF-7, HepG2) .
- Enzyme inhibition: Screen against kinases or proteases via fluorescence-based assays .
Note: Prioritize structural analogs (e.g., benzothiazole derivatives) with known bioactivity to guide target selection .
Advanced Research Questions
Q. How can conflicting spectral data or ambiguous NMR assignments be resolved?
Methodological Answer:
- 2D NMR (COSY, HSQC): Resolve overlapping signals (e.g., aromatic protons) by correlating 1H-1H and 1H-13C couplings .
- Crystallography: Obtain single-crystal X-ray data to confirm stereochemistry and tautomeric forms .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .
Example: A 2010 study resolved ambiguous NOEs in a thiadiazole derivative using X-ray crystallography .
Q. What strategies optimize reaction yields for scale-up synthesis?
Methodological Answer:
- DoE (Design of Experiments): Systematically vary parameters (e.g., solvent polarity, catalyst loading) .
- Microwave-assisted synthesis: Reduce reaction time (e.g., from 12 h to 45 min) while maintaining >70% yield .
- Catalyst screening: Test Pd/C or Ni catalysts for hydrogenation steps to improve regioselectivity .
Q. How can mechanistic studies elucidate the compound’s mode of action in biological systems?
Methodological Answer:
- Molecular docking: Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina .
- SAR studies: Modify substituents (e.g., methyl to methoxy) and compare IC₅₀ values .
- Metabolite profiling: Use LC-MS to identify phase I/II metabolites in hepatic microsomes .
Case Study: A 2023 study on a benzo[d]thiazole derivative revealed selective COX-2 inhibition via hydrogen bonding with Arg120 .
Q. What protocols assess stability and degradation under physiological conditions?
Methodological Answer:
- Forced degradation: Expose to acidic (pH 2), basic (pH 9), and oxidative (H₂O₂) conditions at 37°C .
- HPLC-PDA: Monitor degradation products (e.g., sulfoxide formation from S=O groups) .
- Accelerated stability testing: Store at 40°C/75% RH for 6 months; analyze monthly .
Key Finding: The 5,5-dioxido group enhances oxidative stability compared to non-sulfonated analogs .
Q. How can in vivo efficacy and toxicity be evaluated preclinically?
Methodological Answer:
- Animal models: Use xenograft mice for antitumor activity or LPS-induced inflammation models .
- PK/PD studies: Measure plasma half-life (t½) and tissue distribution via LC-MS/MS .
- Toxicology: Assess hepatorenal toxicity through serum ALT/AST and creatinine levels .
Note: Dose optimization is critical due to potential off-target effects of benzamide derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
